Imipenem and cilastatin

説明

Imipenem and Cilastatin is a combination used in the treatment of infections caused by bacteria. It works by killing bacteria or preventing their growth . This medicine is used to treat infections in many different parts of the body . It is an antibiotic used in adults and children to treat bacterial infections of the heart, lungs, bladder, kidneys, skin, blood, bones, joints, stomach, or female reproductive organs .

Synthesis Analysis

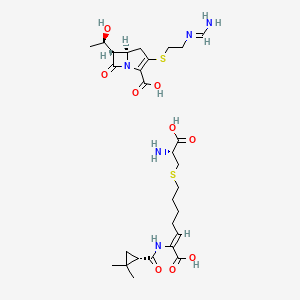

Imipenem acts as an antimicrobial through the inhibition of cell wall synthesis of various gram-positive and gram-negative bacteria. This inhibition of cell wall synthesis in gram-negative bacteria is attained by binding to pencillin binding proteins (PBPs). Cilastatin is a specific and reversible renal dehydropeptidase-I inhibitor .Molecular Structure Analysis

The molecular structure of Imipenem and Cilastatin has been studied and it’s found that oxygen, water, particle shape, and particle size had significant effects on the stability of IMI/CIL, and free water content is a better predictor of the safety and stability of imipenem and cilastatin sodium than the total water content .Chemical Reactions Analysis

The chemical reactions of Imipenem and Cilastatin have been studied extensively. It’s found that oxygen, water, particle shape, and particle size had significant effects on the stability of IMI/CIL . The degradation mechanism of imipenem and cilastatin sodium exposed to oxygen and moisture has been proposed based on molecular structure information .Physical And Chemical Properties Analysis

The physical and chemical properties of Imipenem and Cilastatin have been analyzed. It’s found that oxygen, water, particle shape, and particle size had significant effects on the stability of IMI/CIL . The results showed that free water content is a better predictor of the safety and stability of imipenem and cilastatin sodium than the total water content .科学的研究の応用

Nephrotoxicity and Urolithiasis : A study by Tahri et al. (2018) demonstrated that subacute exposure to imipenem/cilastatin may induce nephrotoxicity and increase the risk of developing kidney stones in a dose-dependent manner. This was validated through a rat model, offering insights into potential risks associated with the drug (Tahri et al., 2018).

Appropriate Use in Clinical Settings : Kabbara et al. (2015) assessed the appropriateness of imipenem/cilastatin use in a hospital setting. The study focused on empirical and post-culture indications, dose adjustments in renal failure, and incidence of seizure in hospitalized patients receiving this antibiotic. The research concluded that its prescription was mostly appropriate as per guidelines, although some cases could have been managed better (Kabbara, Nawas, & Ramadan, 2015).

Efficacy and Safety Profile : Calandra et al. (1988) explored the efficacy and safety profile of imipenem/cilastatin in clinical research trials. The study highlighted its high effectiveness against a broad range of bacteria and a low probability of developing resistance. The clinical and laboratory adverse reactions were similar to other beta-lactam antibiotics (Calandra, Ricci, Wang, & Brown, 1988).

Broad-Spectrum Antibacterial Activity : A synopsis by Balfour, Bryson, and Brogden (2022) highlighted imipenem/cilastatin as a prototype carbapenem antibacterial agent with broad-spectrum antibacterial activity. It effectively treats various infections, including septicaemia, neutropenic fever, and intraabdominal infections (Balfour, Bryson, & Brogden, 2022).

Cilastatin as a Nephroprotective Agent : Shayan and Elyasi (2020) reviewed cilastatin's role as a nephroprotective agent. The review gathered studies focusing on its use alongside well-known nephrotoxic medications, suggesting cilastatin's potential effectiveness against drug-induced nephrotoxicity (Shayan & Elyasi, 2020).

Pharmacokinetics in Special Populations : Reed et al. (1985) evaluated the pharmacokinetics of imipenem and cilastatin in patients with cystic fibrosis, finding that both compounds showed similar biodisposition characteristics and suggesting a possible extrarenal mechanism in the elimination of imipenem (Reed, Stern, O'Brien, Yamashita, Myers, & Blumer, 1985).

Safety And Hazards

Imipenem and Cilastatin may cause serious side effects. It can cause severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose), pain, swelling, burning, or irritation around the IV needle, or seizure (convulsions) . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

特性

IUPAC Name |

(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S.C12H17N3O4S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/b12-6-;/t10-,11+;6-,7-,9-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCJWSXETVVUHK-ZYSAIPPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85960-17-4 (hydrochloride salt) | |

| Record name | Cilastatin mixture with Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092309290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

657.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imipenem and cilastatin | |

CAS RN |

92309-29-0 | |

| Record name | Imipenem-cilastatin mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92309-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilastatin mixture with Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092309290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

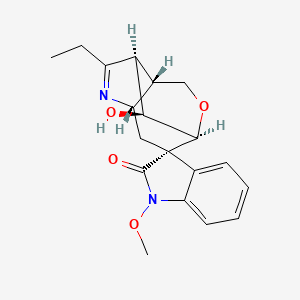

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

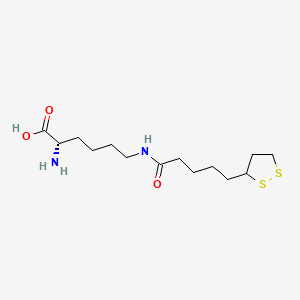

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1256070.png)

![(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B1256087.png)